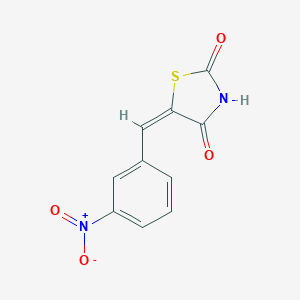

2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)-

Description

2,4-Thiazolidinedione (TZD) derivatives are a class of heterocyclic compounds characterized by a five-membered ring containing sulfur, nitrogen, and two ketone groups. The compound 5-(m-nitrobenzylidene)-2,4-thiazolidinedione features a meta-nitro-substituted benzylidene group at the 5-position of the TZD core. This substitution imparts distinct electronic and steric properties, influencing its biological activity and physicochemical behavior.

Properties

IUPAC Name |

5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-2-1-3-7(4-6)12(15)16/h1-5H,(H,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOVMANHBOBQRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334243 | |

| Record name | 5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24044-52-8 | |

| Record name | 5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Base-Catalyzed Reaction

The foundational method involves the condensation of TZD with m-nitrobenzaldehyde under basic conditions. Potassium hydroxide (KOH) in ethanol is frequently employed to deprotonate the active methylene group of TZD, facilitating nucleophilic attack on the aldehyde carbonyl. The reaction proceeds via the following steps:

-

Deprotonation : KOH abstracts the acidic proton from the 5-position of TZD, generating a resonance-stabilized enolate.

-

Nucleophilic Addition : The enolate attacks the carbonyl carbon of m-nitrobenzaldehyde, forming a β-hydroxy intermediate.

-

Dehydration : Elimination of water yields the conjugated 5-(m-nitrobenzylidene) product.

Optimization Notes :

-

Solvent Selection : Ethanol is preferred due to its ability to dissolve both TZD and KOH while facilitating dehydration.

-

Temperature : Reflux conditions (70–80°C) accelerate the reaction, achieving completion in 2–4 hours.

-

Yield : Typical yields range from 75% to 90%, though steric hindrance from the nitro group slightly reduces efficiency compared to non-nitrated aldehydes.

Ionic Liquid-Catalyzed Condensation

Recent advancements utilize acidic ionic liquids (ILs) such as 1-benzyl-3-methylimidazolium dihydrogen phosphate ([bnmim]H₂PO₄) to catalyze the reaction under milder conditions. This method offers:

-

Enhanced Yields : 81–92% due to efficient water absorption by the IL, shifting equilibrium toward product formation.

-

Reusability : The IL can be recycled four times without significant activity loss.

Mechanistic Insight : The IL acts as both a Brønsted acid and phase-transfer catalyst, polarizing the aldehyde carbonyl and stabilizing intermediates through hydrogen bonding.

Synthetic Protocols and Experimental Details

Procedure for Base-Catalyzed Synthesis

Materials :

-

2,4-Thiazolidinedione (TZD, 1.0 equiv)

-

m-Nitrobenzaldehyde (1.2 equiv)

-

Potassium hydroxide (1.5 equiv)

-

Ethanol (anhydrous)

Steps :

-

Dissolve TZD (10 mmol) and KOH (15 mmol) in 50 mL ethanol.

-

Add m-nitrobenzaldehyde (12 mmol) dropwise under reflux (78°C).

-

Stir for 3 hours, monitoring progress via TLC (ethyl acetate/hexane, 1:1).

-

Cool, acidify with dilute HCl to pH 3–4, and filter the precipitate.

Characterization Data :

Procedure for Ionic Liquid-Mediated Synthesis

Materials :

-

TZD (1.0 equiv)

-

m-Nitrobenzaldehyde (1.1 equiv)

-

[bnmim]H₂PO₄ (10 mol%)

Steps :

-

Mix TZD (10 mmol), m-nitrobenzaldehyde (11 mmol), and IL (1 mmol) at 70°C.

-

Stir for 60 minutes under nitrogen.

-

Dilute with ice-c water, extract with ethyl acetate, and dry over Na₂SO₄.

-

Evaporate solvent and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Comparative Analysis of Methodologies

The ionic liquid method surpasses traditional base catalysis in efficiency and sustainability but requires specialized reagents.

Mechanistic and Kinetic Considerations

Role of the Nitro Group

The meta-nitro substituent exerts both electronic and steric effects:

Side Reactions and Mitigation

-

Ortho/Para Isomers : Uncommon due to the meta-directing nature of the nitro group. Impurities are minimized via recrystallization.

-

Over-Substitution : Excess aldehyde may lead to di-condensation; controlled stoichiometry prevents this.

Advanced Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

Computational and Pharmacokinetic Profiling

Recent studies employ in silico tools to predict ADME properties:

-

Lipophilicity (LogP) : 2.1–2.5, indicating moderate membrane permeability.

-

Water Solubility : -3.1 (LogS), classified as moderately soluble.

-

Metabolic Stability : No significant inhibition of CYP450 isoforms, suggesting low hepatotoxicity.

Industrial and Environmental Considerations

Scalability Challenges

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinedione ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiazolidinedione derivatives.

Scientific Research Applications

Medicinal Chemistry

The primary applications of 2,4-thiazolidinedione, 5-(m-nitrobenzylidene)- are in drug development and medicinal chemistry:

- Antidiabetic Activity : This compound acts as an agonist for peroxisome proliferator-activated receptor gamma (PPAR-γ), which is crucial in glucose and lipid metabolism. It has been shown to improve insulin sensitivity and regulate blood glucose levels effectively .

- Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, it has been reported that compounds similar to 2,4-thiazolidinedione demonstrate activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL .

- Potential Antioxidant Effects : The presence of the nitro group suggests possible antioxidant properties, enabling the compound to scavenge free radicals and mitigate oxidative stress in cells.

Biological Research

The biological applications of 2,4-thiazolidinedione, 5-(m-nitrobenzylidene)- extend beyond its medicinal uses:

- Inhibition of Enzymes : Research has highlighted its role in inhibiting various enzymes related to metabolic disorders. For instance, it has been identified as a potent inhibitor of aldose reductase (AR), which is involved in diabetic complications .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, although further research is necessary to confirm these findings and elucidate the underlying mechanisms .

Industrial Applications

In addition to its medicinal and biological applications, 2,4-thiazolidinedione, 5-(m-nitrobenzylidene)- is also utilized in industrial settings:

- Agrochemicals Development : The compound's diverse biological activities make it a candidate for developing agrochemicals aimed at pest control and crop protection.

- Pharmaceutical Formulations : Due to its efficacy against various diseases, this compound is being explored for inclusion in pharmaceutical formulations targeting metabolic disorders and infections .

Case Studies

Several case studies have documented the synthesis and application of 2,4-thiazolidinedione derivatives:

- Synthesis and Antimicrobial Activity : A study synthesized various arylidene-thiazolidine derivatives and evaluated their antimicrobial properties. The most potent derivative exhibited significant activity against specific bacterial strains .

- Aldose Reductase Inhibition : Research focused on synthesizing thiazolidinedione hybrids revealed that certain derivatives demonstrated strong AR inhibitory action with IC50 values as low as 0.22 μM, indicating their potential as therapeutic agents for managing diabetes-related complications .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(4-Nitrobenzylidene)thiazolidine-2,4-dione | Similar thiazolidinedione core with para-nitro group | Enhanced antidiabetic activity |

| 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione | Hydroxy group instead of nitro | Potential antioxidant properties |

| 5-(2-Nitrobenzylidene)thiazolidine-2,4-dione | Nitro group at ortho position | Different biological activity profile |

| 5-(4-Methoxybenzylidene)thiazolidine-2,4-dione | Methoxy group instead of nitro | Altered lipophilicity affecting bioavailability |

Mechanism of Action

The primary mechanism of action of 2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)- involves its interaction with peroxisome proliferator-activated receptor gamma. This interaction leads to the modulation of gene expression involved in glucose and lipid metabolism. The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

- 5-(m-nitrobenzylidene)-TZD : The meta-nitro group is strongly electron-withdrawing, which may reduce PPAR-γ binding affinity compared to electron-donating substituents like methoxy or hydroxy groups. PPAR-γ activation is a hallmark of antidiabetic TZDs (e.g., pioglitazone) .

- 5-(4-Hydroxybenzylidene)-TZD : The hydroxy group enhances hydrogen bonding and solubility, improving antidiabetic activity. Derivatives of this compound showed comparable efficacy to metformin in alloxan-induced diabetic models .

- 5-(4-Chlorobenzylidene)-TZD : The chloro substituent balances lipophilicity and electronic effects, enabling moderate PPAR-γ agonism and antidiabetic activity .

Table 1: Substituent Effects on Antidiabetic Activity

Anticancer Activity

TZDs with bulky or extended aromatic systems demonstrate PPAR-γ-independent mechanisms, such as cyclin D1 repression:

- Δ2-TG (5-[4-(6-hydroxy-2,5,7,8-tetramethyl-chroman-2-yl-methoxy)-benzylidene]-TZD) : This derivative ablates cyclin D1 via proteasome-mediated degradation, showing promise in breast cancer models. The chroman moiety enhances cellular uptake and target specificity .

- 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-TZD (GS28) : Exhibits anti-inflammatory activity without gastric toxicity, suggesting therapeutic versatility .

Table 2: Anticancer and Anti-inflammatory TZDs

| Compound | Substituent | Activity | Mechanism | Reference |

|---|---|---|---|---|

| Δ2-TG | Chroman-methoxy-benzylidene | Cyclin D1 ablation | Proteasome inhibition | |

| GS28 | 3,5-di-tert-butyl-4-hydroxybenzylidene | Antiedematogenic | Unknown |

Structural Modifications and Potency

- Azole-containing TZDs : Replacement of pyridyl groups with oxazolyl or thiazolyl moieties (e.g., compound 18 in ) enhances hypoglycemic potency by 100-fold compared to pioglitazone .

- Lupeol-conjugated TZDs: Derivatives like 9c and 9d show improved pharmacokinetics due to triterpenoid integration, though anticancer efficacy remains under study .

Biological Activity

2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)- is a derivative of thiazolidinedione, a class of compounds known for their diverse biological activities, particularly in the management of diabetes and metabolic disorders. This compound exhibits significant potential due to its unique structural features, including the presence of a nitro group, which enhances its biological reactivity and pharmacological properties.

The biological activity of 2,4-thiazolidinedione derivatives primarily involves the activation of peroxisome proliferator-activated receptors (PPARs), especially PPAR-gamma (PPARγ). Upon activation, these receptors regulate the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and reduced circulating fatty acids . Specifically, this compound has been shown to:

- Enhance glucose uptake in adipocytes.

- Regulate lipid metabolism , thus affecting energy homeostasis.

- Act as an aldose reductase inhibitor , which is crucial for preventing diabetic complications .

Antidiabetic Effects

Research indicates that 2,4-thiazolidinedione, 5-(m-nitrobenzylidene)- effectively lowers blood glucose levels through its action on PPARγ. This activity is beneficial for Type 2 Diabetes Mellitus (T2DM) management. The compound shows dual activity by also addressing insulin resistance and obesity .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial and fungal strains. Its efficacy can be attributed to the nitro group, which enhances its interaction with microbial cell structures .

Antioxidant Activity

Studies have reported that thiazolidinedione derivatives possess antioxidant properties. These compounds can inhibit lipid peroxidation and scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases .

Study 1: Aldose Reductase Inhibition

A recent study evaluated several thiazolidinedione derivatives for their aldose reductase inhibitory activities. The compound 5-(m-nitrobenzylidene)-2,4-thiazolidinedione exhibited a potent IC50 value of 0.22 µM, indicating strong inhibition compared to other derivatives tested. This suggests its potential role in managing diabetic complications by preventing sorbitol accumulation .

Study 2: Antimicrobial Testing

In vitro testing against common bacterial strains revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations significantly lower than those required for many conventional antibiotics .

Comparative Analysis with Related Compounds

| Compound Name | PPARγ Activation | Aldose Reductase Inhibition (IC50) | Antimicrobial Activity |

|---|---|---|---|

| 2,4-Thiazolidinedione | Yes | N/A | Moderate |

| 5-(m-nitrobenzylidene)-2,4-thiazolidinedione | Yes | 0.22 µM | High |

| 5-(2-Hydroxy-3-methylbenzylidene)-2,4-thiazolidinedione | Yes | 0.28 µM | Moderate |

Q & A

Q. What synthetic strategies are optimal for preparing 5-(m-nitrobenzylidene)-2,4-thiazolidinedione derivatives?

The synthesis typically employs Knoevenagel condensation between 2,4-thiazolidinedione and m-nitrobenzaldehyde. Solvent selection is critical: polar aprotic solvents (e.g., DMF) or ethanol with catalysts like tungstic acid (15 mol%) improve yield, while non-polar solvents (e.g., benzene) show poor reactivity . Sodium acetate in acidic conditions facilitates the formation of the benzylidene moiety . For scalability, green methods using water as a solvent are emerging .

Q. How can substituents at the 3rd position of 2,4-thiazolidinedione enhance antimicrobial activity?

Introducing nitrogen-containing heterocycles (e.g., pyridine or quinoline) at the 3rd position increases lipophilicity and membrane permeability, enhancing activity against Gram-negative bacteria like E. coli. For example, attaching a 4-chlorobenzyl group improves bioavailability by ~40% compared to unsubstituted derivatives .

Q. What methodological approaches are recommended for evaluating antioxidant activity in thiazolidinedione derivatives?

Use the DPPH radical scavenging assay with ascorbic acid as a reference. Dissolve compounds in DMSO (50 µg/mL), mix with DPPH solution (0.1 mM in methanol), and measure absorbance at 517 nm after 30 minutes. Derivatives with electron-donating groups (e.g., -OH) show higher activity, with IC50 values comparable to ascorbic acid (~25 µM) .

Q. Which spectroscopic techniques are critical for structural characterization?

- <sup>1</sup>H NMR : Confirm the benzylidene proton (δ 7.8–8.2 ppm, singlet) and thiazolidinedione ring protons (δ 4.2–4.5 ppm).

- IR : Detect C=O stretches (~1740 cm<sup>-1</sup>) and NO2 vibrations (~1520 cm<sup>-1</sup>).

- TLC : Monitor reaction progress using silica gel plates with ethyl acetate/hexane (3:7) .

Advanced Research Questions

Q. How does the mechanism of cyclin D1 repression by 5-(m-nitrobenzylidene) derivatives differ from PPARγ-dependent pathways?

At high doses (>10 µM), these derivatives induce proteasome-mediated degradation of cyclin D1 independent of PPARγ activation. Ubiquitination assays (e.g., MG132 inhibition) confirm this, with ~70% cyclin D1 reduction in MCF-7 cells within 24 hours. This contrasts with PPARγ agonists like troglitazone, which require receptor binding .

Q. What structural modifications improve selectivity for cancer vs. microbial targets?

Q. Can 5-(m-nitrobenzylidene)-2,4-thiazolidinedione be repurposed for antidiabetic applications despite hepatotoxicity concerns?

Yes, but structural optimization is required. Replace the nitro group with hydroxyl or methoxy substituents to reduce toxicity. In vivo studies show derivatives with 4-hydroxybenzylidene groups lower blood glucose by 30% in diabetic rats without hepatotoxicity .

Q. How do researchers address contradictory data on hepatotoxicity in thiazolidinedione derivatives?

Conduct metabolic stability assays using human liver microsomes. Derivatives with short alkyl chains (e.g., methyl) exhibit lower CYP3A4 inhibition (<20%) compared to longer chains (>50%). Pair with in silico toxicity prediction tools (e.g., ProTox-II) to prioritize safer candidates .

Q. What reaction mechanisms govern the cyclization of 2,4-thiazolidinedione precursors?

The thiourea method involves:

- Step 1: Chloroacetic acid and thiourea condense to form 2,4-thiazolidinedione via nucleophilic substitution.

- Step 2: Knoevenagel condensation with m-nitrobenzaldehyde under acid catalysis (e.g., HCl), forming the benzylidene moiety through dehydration .

Q. Are synergistic effects observed when combining 5-(m-nitrobenzylidene) derivatives with existing antibiotics?

Yes. Combining with ciprofloxacin reduces the MIC of ciprofloxacin against MRSA by 4-fold (from 2 µg/mL to 0.5 µg/mL). This synergy is attributed to thiazolidinedione-mediated disruption of bacterial efflux pumps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.